molecular formula C14H20N2O3 B8200582 tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B8200582
M. Wt: 264.32 g/mol
InChI Key: UPTMSUUXVJCXKA-UHFFFAOYSA-N
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Description

tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

    Carboxylation: The carboxylate group is usually introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,6-naphthyridine: Lacks the tert-butyl and carboxylate groups.

    tert-Butyl 1,6-naphthyridine-6-carboxylate: Lacks the methoxy group.

    7,8-Dihydro-1,6-naphthyridine: Lacks the tert-butyl, methoxy, and carboxylate groups.

Uniqueness

tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the combination of its functional groups, which can confer specific chemical and biological properties not found in similar compounds.

Biological Activity

The compound tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 2757731-96-5) is a member of the naphthyridine family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 264.32 g/mol
  • Structure : The compound features a naphthyridine core with a tert-butyl and methoxy group, contributing to its unique properties.

Pharmacological Properties

  • Antioxidant Activity :
    • Naphthyridine derivatives are known for their antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in various cellular models .
  • Anti-inflammatory Effects :
    • Compounds related to naphthyridines have demonstrated significant anti-inflammatory activity. For instance, some derivatives have shown inhibition of inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating potential use in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Research suggests that naphthyridine derivatives may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. This neuroprotective effect is attributed to their ability to modulate glutamate receptors and reduce oxidative damage .
  • Acetylcholinesterase Inhibition : Some studies indicate that naphthyridine derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive functions in neurodegenerative conditions .
  • COX Inhibition : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. The selectivity towards COX-2 over COX-1 suggests a favorable safety profile regarding gastrointestinal side effects .

Case Studies

  • In Vitro Studies :
    • A study evaluated the anti-inflammatory effects of various naphthyridine derivatives, reporting significant reductions in edema and pain responses in animal models when treated with these compounds .
  • Neuroprotective Assays :
    • In neuroblastoma cell lines treated with Aβ1-42, naphthyridine derivatives showed reduced cell death and improved cell viability compared to controls, highlighting their potential as therapeutic agents for Alzheimer's disease .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of TNF-α and IL-6
NeuroprotectionReduced Aβ-induced apoptosis
AChE InhibitionEnhanced cholinergic signaling
COX InhibitionSelective inhibition of COX-2

Properties

IUPAC Name

tert-butyl 2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-11-10(9-16)5-6-12(15-11)18-4/h5-6H,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTMSUUXVJCXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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